3-(Benzyloxy)picolinaldehyde
Overview
Description
3-(Benzyloxy)picolinaldehyde is a heterocyclic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. It is a derivative of picolinaldehyde, where a benzyloxy group is attached to the third position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
It is likely that it interacts with its targets through a process known as nucleophilic substitution, where it replaces a group on the target molecule, thereby altering its function .
Biochemical Pathways
Similar compounds are known to affect various pathways, including those involved in cell signaling, metabolism, and gene expression . The compound’s effect on these pathways could lead to changes in cellular function and physiology.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Based on its potential mode of action, it could alter the function of its target proteins or enzymes, leading to changes in cellular function and potentially contributing to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)picolinaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, the presence of other molecules, and the specific physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Benzyloxy)picolinaldehyde involves the oxidation of 3-(benzyloxy)pyridin-2-yl)methanol. In this process, the alcohol is dissolved in anhydrous dioxane, and manganese dioxide is added as the oxidizing agent. The mixture is then heated to 80°C for two hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar oxidation reactions with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in anhydrous dioxane at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-(Benzyloxy)picolinic acid.
Reduction: 3-(Benzyloxy)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)picolinaldehyde has several applications in scientific research:
Analytical Chemistry: Used as an analytical reagent for chelation and spectrophotometric analyses.
Organic Synthesis: Serves as a catalyst or intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Environmental Applications: Studied in the context of biotransformations of benzene precursors.
Coordination Chemistry: Explored as a ligand in the formation of metal complexes, important in catalysis and material science.
Comparison with Similar Compounds
3-(Benzyloxy)picolinaldehyde can be compared with other picolinaldehyde derivatives:
Picolinaldehyde (PA): Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Nicotinaldehyde (NA): Has a similar structure but with the aldehyde group at the third position of the pyridine ring.
Isonicotinaldehyde (IA): The aldehyde group is at the fourth position, leading to different reactivity and applications.
The presence of the benzyloxy group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis and coordination chemistry.
Properties
IUPAC Name |
3-phenylmethoxypyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLVNASPZUFUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538630 | |
Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94454-57-6 | |
Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.